molecular formula C14H12N2O2 B14160940 2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- CAS No. 19950-89-1

2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl-

Cat. No.: B14160940
CAS No.: 19950-89-1
M. Wt: 240.26 g/mol
InChI Key: UGTXEXCLARKJHG-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzimidazole core with a methoxy group at the 6th position and a phenyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- can be achieved through several methods. One common approach is the cyclocarbonylation of 1,2-diaminobenzenes. This method involves the reaction of 1,2-diaminobenzene with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions . Another method involves the transformation of benzimidazolium salts through ring-opening reactions .

Industrial Production Methods

Industrial production of benzimidazoles typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as the carbonyl source. These reactions are carried out in specialized reactors under controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2 (3H)-Benzimidazolone
  • 2-Hydroxybenzimidazole
  • N,N’- (1,2-Phenyleneurea)
  • o-Phenyleneurea
  • Urea, N,N’- (1,2-phenylene)-
  • Benzamidazole-2 (3H)-one
  • 2-Oxobenzimidazole
  • 2 (3H)-Oxobenzimidazole
  • 2-Hydroxy-1H-benzimidazole

Uniqueness

2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxy group at the 6th position and the phenyl group at the 1st position enhances its potential as a pharmacophore and its versatility in various chemical reactions .

Properties

CAS No.

19950-89-1

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5-methoxy-3-phenyl-1H-benzimidazol-2-one

InChI

InChI=1S/C14H12N2O2/c1-18-11-7-8-12-13(9-11)16(14(17)15-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)

InChI Key

UGTXEXCLARKJHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)N2C3=CC=CC=C3

Origin of Product

United States

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